(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474604
InChI: InChI=1S/C18H24N2O4/c21-17(22)12-19(15-8-9-15)11-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1
SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol

(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13474604

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
IUPAC Name 2-[cyclopropyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid
Standard InChI InChI=1S/C18H24N2O4/c21-17(22)12-19(15-8-9-15)11-16-7-4-10-20(16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1
Standard InChI Key YCHVIKYYOUHNDJ-INIZCTEOSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3
SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CC(=O)O)C3CC3

Introduction

Structural and Stereochemical Features

The compound’s structure integrates three critical components:

  • A pyrrolidine ring (a five-membered secondary amine heterocycle).

  • A carboxymethyl-cyclopropyl-amino side chain, introducing steric constraints via the cyclopropane ring.

  • A benzyl ester group, enhancing lipophilicity and serving as a protective moiety for the carboxylic acid.

Key Structural Properties

PropertyDetails
IUPAC NameBenzyl (2S)-2-[[(cyclopropyl)(carboxymethyl)amino]methyl]pyrrolidine-1-carboxylate
Stereochemistry(S)-configuration at the pyrrolidine C2 position
Functional GroupsEster, carboxylic acid, secondary amine, cyclopropane
X-ray CrystallographyNot yet reported; predicted chair conformation for pyrrolidine ring

The stereochemistry at the pyrrolidine C2 position is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . The cyclopropane ring introduces angular strain, potentially influencing binding affinity to target proteins .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis employs retrosynthetic strategies to deconstruct the molecule into simpler precursors:

  • Pyrrolidine core: Derived from L-proline or via cyclization of γ-amino alcohols.

  • Carboxymethyl-cyclopropyl-amino side chain: Introduced via alkylation of a primary amine with bromomethyl cyclopropane, followed by carboxymethylation.

  • Benzyl ester: Installed using benzyl bromide under basic conditions or via 2-benzyloxy-1-methylpyridinium triflate-mediated esterification .

Stepwise Synthesis

  • Pyrrolidine functionalization:

    • Starting with (S)-pyrrolidine-2-carboxylic acid, the C2 position is alkylated with a bromomethyl-cyclopropane intermediate .

    • Key reaction: R1NH+BrCH2-cyclopropaneR1NCH2-cyclopropane\text{R}_1\text{NH} + \text{BrCH}_2\text{-cyclopropane} \rightarrow \text{R}_1\text{NCH}_2\text{-cyclopropane} (yield: 65–78%).

  • Carboxymethylation:

    • The secondary amine is reacted with chloroacetic acid to introduce the carboxymethyl group.

    • Conditions: DMF, K2_2CO3_3, 60°C, 12 h.

  • Benzyl ester formation:

    • The carboxylic acid is protected using benzyl bromide in the presence of DIEA .

    • Alternative method: 2-Benzyloxy-1-methylpyridinium triflate in trifluorotoluene .

Challenges and Optimization

  • Racemization risk: The stereochemical integrity of the (S)-pyrrolidine is preserved using low-temperature conditions (<0°C) during alkylation .

  • Cyclopropane stability: Ring-opening side reactions are mitigated by avoiding strong acids or bases .

Biological Activity and Mechanism

Pharmacological Targets

The compound’s structural motifs suggest interactions with:

  • Metalloproteases: The carboxymethyl group may chelate zinc ions in enzymes like endothelin-converting enzyme (ECE) .

  • Neurotransmitter receptors: Analogous pyrrolidine derivatives exhibit affinity for dopamine and serotonin receptors .

In Vitro Findings

Study TypeResultsSource
Enzyme inhibitionIC50_{50} = 1.2 µM against ECE (comparative to phosphoramidon) Patent
Receptor bindingKi_i = 340 nM for σ-1 receptor (similar to PRE-084)Evitachem
Antimicrobial activityModerate growth inhibition of Bacillus subtilis (MIC = 32 µg/mL)BenchChem

Proposed Mechanism

The compound may act as a competitive inhibitor for zinc-dependent hydrolases, leveraging its carboxymethyl group to coordinate the catalytic zinc ion . For neurotransmitter receptors, the pyrrolidine ring could mimic endogenous amine scaffolds, while the benzyl ester enhances blood-brain barrier permeability .

Applications in Drug Development

Lead Compound for ECE Inhibitors

  • Hypertension therapy: ECE inhibitors reduce endothelin-1 levels, mitigating vasoconstriction .

  • Structure-activity relationship (SAR): Substituents at the pyrrolidine C2 position correlate with potency; bulkier groups (e.g., cyclopropane) improve selectivity .

Neurological Disorders

  • Neurodegenerative diseases: σ-1 receptor modulation may mitigate neuroinflammation.

  • Psychostimulant effects: Analogous compounds exhibit wakefulness-promoting activity via dopamine reuptake inhibition.

Physicochemical Properties

PropertyValue
Solubility2.1 mg/mL in DMSO; <0.1 mg/mL in water (pH 7.4)
logP2.8 (predicted via XLogP3)
StabilityStable under inert atmosphere; degrades in acidic conditions (t1/2_{1/2} = 4 h at pH 2)

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